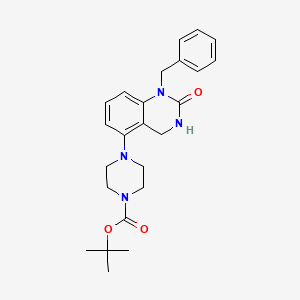

Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(1-benzyl-2-oxo-3,4-dihydroquinazolin-5-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-24(2,3)31-23(30)27-14-12-26(13-15-27)20-10-7-11-21-19(20)16-25-22(29)28(21)17-18-8-5-4-6-9-18/h4-11H,12-17H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPFHWWKOQXFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring.

Mode of Action

It’s known that piperazine derivatives can enhance favorable interactions with macromolecules, which could potentially alter the function of the target.

Biochemical Pathways

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derived compounds have shown a wide spectrum of biological activities.

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties.

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other indole derivatives, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s specific functional groups and overall molecular structure.

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet fully known. Future in vitro or in vivo studies could provide valuable insights into these aspects.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported yet. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Future studies could reveal the enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels.

Biological Activity

Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C18H24N2O3

- Molecular Weight : 320.40 g/mol

The structure features a piperazine ring and a tetrahydroquinazoline moiety, which are known for their diverse biological activities.

1. Anticancer Activity

Recent studies indicate that derivatives of tetrahydroquinazoline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydroquinazoline derivatives inhibited the proliferation of human cancer cells by inducing apoptosis via the mitochondrial pathway. The IC50 values for these compounds ranged from 10 to 30 µM depending on the specific cell line tested .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research has shown that piperazine derivatives can exhibit antibacterial and antifungal properties.

Research Findings : A comparative study indicated that similar compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of tetrahydroquinazoline derivatives. These compounds may exert their effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

Case Study : In vitro studies demonstrated that certain derivatives could protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in neurodegenerative diseases .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell survival.

- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in cells.

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. Research has identified it as a promising candidate for targeting polo-like kinase 1 (Plk1), a protein involved in cell division that is often overexpressed in cancers. Compounds with similar structures have shown inhibitory effects on Plk1, suggesting that this compound may exhibit similar properties .

-

Antimicrobial Properties

- The compound's heterocyclic structure is associated with various biological activities, including antimicrobial effects. Studies have indicated that derivatives of piperazine compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Corrosion Inhibition

The compound has also been studied for its effectiveness as a corrosion inhibitor. In a recent study, this compound was tested in hydrochloric acid media to evaluate its ability to prevent metal corrosion. The results demonstrated significant corrosion inhibition at varying concentrations, highlighting its utility in industrial applications .

Case Studies and Experimental Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Two primary synthetic strategies are commonly employed:

- Route A : Acidic hydrolysis in THF/water under ambient conditions (79% yield), ideal for lab-scale synthesis due to simplicity and minimal side-product formation .

- Route B : HCl-mediated deprotection in ethyl acetate, yielding 60% but requiring careful pH control to avoid over-protonation of the piperazine nitrogen .

- Key Variables : Solvent polarity (THF vs. ethyl acetate) and acid strength (aqueous HCl vs. mild organic acids) critically impact reaction kinetics and product stability.

Q. How can NMR and mass spectrometry (MS) data be interpreted to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the tert-butyl group (δ ~1.38 ppm, singlet), benzyl protons (δ ~7.2–7.3 ppm, multiplet), and piperazine/quinazoline ring protons (δ ~3.3–4.0 ppm, splitting patterns vary with substitution) .

- ¹³C NMR : Confirm the presence of carbonyl carbons (δ ~165–170 ppm for the Boc group and quinazolinone) and aromatic carbons (δ ~125–140 ppm) .

- MS (ESI) : Look for molecular ion peaks (e.g., m/z 348 [M+H]⁺ in related analogs) and fragmentation patterns (e.g., loss of the Boc group, m/z ~270–250) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemistry or hydrogen-bonding networks for this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to model hydrogen bonds (e.g., N–H···O=C interactions in the quinazolinone core) and confirm stereochemical assignments .

- Graph Set Analysis : Apply Etter’s hydrogen-bonding rules to classify motifs (e.g., R²₂(8) rings) and predict packing behavior, which aids in understanding polymorphism .

- Case Study : For analogs like tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate, crystallography confirmed axial chirality and non-covalent interactions critical for stability .

Q. What strategies mitigate data contradictions in reaction optimization (e.g., unexpected byproducts or low yields)?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., incomplete Boc deprotection or benzyl group oxidation) and adjust stoichiometry (e.g., excess NaHB(OAc)₃ in reductive amination steps) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution in piperazine functionalization, while THF minimizes side reactions in acid-sensitive steps .

- Catalyst Optimization : For Suzuki-Miyaura couplings (e.g., attaching aryl groups to the quinazolinone), Pd(PPh₃)₄/XPhos systems enhance cross-coupling efficiency (42–80% yields) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting 5-HT₇ receptors or other biological targets?

- Methodological Answer :

- Core Modifications : Introduce substituents at the quinazolinone 2-position (e.g., bromo or phenyl groups) to modulate receptor binding. For example, 2-(isopropyl sulfonyl)phenyl analogs showed nanomolar affinity for 5-HT₇ receptors .

- Piperazine Functionalization : Replace the tert-butyl group with methyl or hydrazide moieties to alter lipophilicity and bioavailability. Hydrazide derivatives (e.g., tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) demonstrated improved cellular uptake .

- Biological Assays : Radioligand binding assays (e.g., ³H-LSD for 5-HT₇) and functional cAMP assays validate target engagement and intrinsic activity (agonist vs. antagonist profiles) .

Experimental Design & Data Analysis

Q. What computational tools predict the compound’s solubility, log P, and bioavailability for preclinical studies?

- Methodological Answer :

- Log S Prediction : Use Molinspiration or ACD/Labs to estimate aqueous solubility (e.g., log S ≈ -3.5 for tert-butyl piperazine derivatives), validated via shake-flask experiments .

- ADMET Profiling : SwissADME or QikProp predicts blood-brain barrier penetration (e.g., PSA < 90 Ų for CNS activity) and cytochrome P450 interactions .

Q. How do reaction conditions influence regioselectivity in piperazine ring functionalization?

- Methodological Answer :

- Steric vs. Electronic Control : Bulky tert-butyl groups direct electrophilic substitution to the para position, while electron-withdrawing groups (e.g., sulfonyl) favor meta substitution .

- Temperature Effects : Low temperatures (0–5°C) stabilize kinetic products (e.g., monosubstitution), while higher temperatures (80–110°C) promote thermodynamic control (disubstitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.